

# Technical Guide: GSPT1-Targeting Degradant-Antibody Conjugates

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## Compound of Interest

Compound Name: ORM-3819

Cat. No.: B15579920

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Disclaimer: No public information is available for a compound designated "**ORM-3819**." This technical guide focuses on the publicly disclosed information regarding the GSPT1-targeting degrader-antibody conjugate (DAC) platform developed by Orum Therapeutics, with a specific emphasis on their clinical candidate, ORM-5029, which is likely related to the query of interest.

## Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. A key innovation in this field is the development of degrader-antibody conjugates (DACs), which combine the tumor-targeting specificity of monoclonal antibodies with the catalytic efficacy of small molecule protein degraders. This approach aims to enhance the therapeutic window of potent degraders by delivering them directly to cancer cells, thereby minimizing systemic toxicity. Orum Therapeutics has been a pioneer in this area with its Dual-Precision Targeted Protein Degradation (TPD<sup>2</sup>) platform, which has produced several clinical and preclinical candidates, including ORM-5029, ORM-6151, and ORM-1153.<sup>[1][2][3][4]</sup>

This guide provides an in-depth overview of the core technology, focusing on the composition, mechanism of action, and available data for these novel therapeutic agents.

## Core Component: GSPT1 Degraders

The cytotoxic payload of Orum's leading DACs is a molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein.<sup>[5][6][7][8]</sup> GSPT1 is a translation termination factor

that plays a crucial role in protein synthesis. Its degradation leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[\[5\]](#)[\[9\]](#)

While the specific IUPAC name and synonyms for the GSPT1 degrader payload used in ORM-5029, referred to as SMol006, are not publicly disclosed, it is described as a highly potent, membrane-permeable selective molecular glue degrader.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## ORM-5029: A Case Study in GSPT1-Targeting DACs

### IUPAC Name and Synonyms

As "**ORM-3819**" is not a publicly recognized identifier, this section details the available information for the related and publicly documented compound, ORM-5029.

- Synonyms:
  - anti-HER2 GSPT1 degrader ORM-5029[\[9\]](#)
  - AnDC ORM-5029[\[9\]](#)
  - pertuzumab-SMol006[\[9\]](#)

The precise IUPAC name for the entire ORM-5029 conjugate is not available in the public domain due to its complex biological nature.

## Composition and Structure

ORM-5029 is a first-in-class degrader-antibody conjugate composed of three key components:

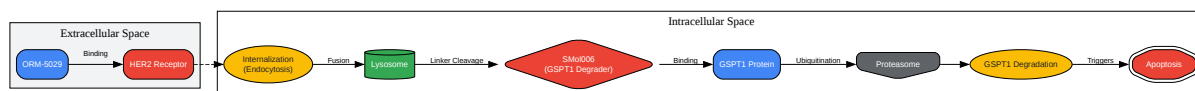
- Antibody: Pertuzumab, a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Payload: SMol006, a potent GSPT1 molecular glue degrader.[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Linker: A cleavable Val-Cit PABc linker.[\[9\]](#)

The average degrader-to-antibody ratio (DAR) is approximately 4.[\[11\]](#)

## Mechanism of Action

The mechanism of action of ORM-5029 follows a multi-step process designed for targeted cell killing:

- Targeting: The pertuzumab moiety of ORM-5029 binds to the HER2 receptor on the surface of cancer cells.[9]
- Internalization: Upon binding, the ORM-5029-HER2 complex is internalized by the cancer cell.[9]
- Payload Release: Inside the cell, the Val-Cit PABc linker is cleaved by lysosomal enzymes, releasing the active GSPT1 degrader, SMol006.[9]
- GSPT1 Degradation: The released SMol006 acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[9]
- Apoptosis: The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.[9]



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Fig. 1: Mechanism of action of ORM-5029.

## Experimental Data and Protocols

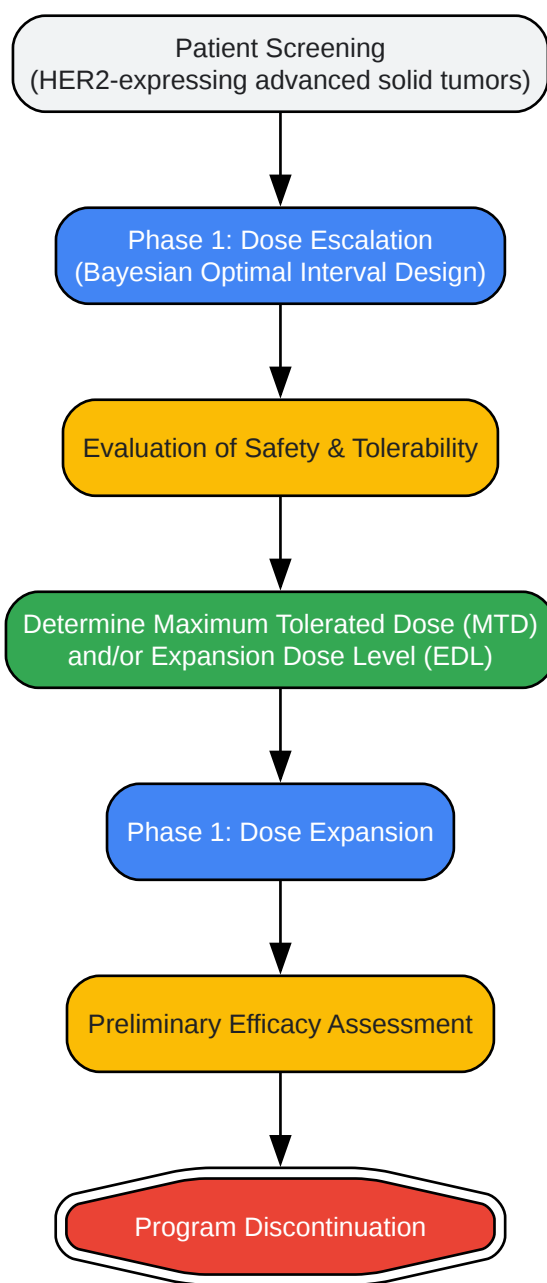
While detailed experimental protocols are proprietary, summaries of preclinical and clinical findings for ORM-5029 have been presented at scientific conferences and in press releases.

## Preclinical Data Summary

Parameter	Finding	Reference
In Vitro Potency	Exhibited robust efficacy across 14 HER2-positive breast cancer cell lines with IC50 values ranging from 0.3 to 14.4 nM.[13]	[13]
In Vivo Efficacy	Demonstrated dose-dependent tumor growth inhibition in HCC1569, MDA-MB-453, and BT-474 xenograft models at doses of 3 mg/kg and 10 mg/kg (single intravenous dose).[13]	[13]
Comparative Efficacy	Showed comparable activity to trastuzumab deruxtecan and strong activity in trastuzumab emtansine-refractory models.[10][12]	[10][12]

## Clinical Trial Information

ORM-5029 entered a Phase 1 clinical trial (NCT05511844) to evaluate its safety, tolerability, and preliminary efficacy in patients with HER2-expressing advanced solid tumors.[10][14] However, in April 2025, Orum Therapeutics announced the discontinuation of the clinical development of ORM-5029 following an internal assessment of the program's clinical progress.[1][15]



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Fig. 2: Simplified workflow of the ORM-5029 Phase 1 clinical trial.

## Conclusion

While the specific query for "**ORM-3819**" did not yield direct results, the investigation into Orum Therapeutics' pipeline reveals a focused effort on developing novel GSPT1-targeting degrader-antibody conjugates. ORM-5029 serves as a prime example of this innovative approach, demonstrating the potential to deliver potent protein degraders to tumors with high specificity.

Although the clinical development of ORM-5029 has been discontinued, the insights gained from this program are likely to inform the development of next-generation DACs, such as ORM-1153, and the broader field of targeted protein degradation. The TPD<sup>2</sup> platform represents a significant advancement in the quest for more effective and better-tolerated cancer therapies.

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